molecular formula C10H9BrN2O2 B4954744 3-(5-bromo-2-methoxyphenyl)-5-methyl-1,2,4-oxadiazole CAS No. 838259-93-1

3-(5-bromo-2-methoxyphenyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B4954744
CAS No.: 838259-93-1
M. Wt: 269.09 g/mol
InChI Key: NHTLZGNTGGRSLY-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-5-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-methoxyphenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-methoxybenzohydrazide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-(5-amino-2-methoxyphenyl)-5-methyl-1,2,4-oxadiazole, while coupling reactions can produce various aryl-substituted oxadiazoles.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-5-methyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Agrochemicals: It is investigated for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromo-2-methoxyphenyl)-1,2,4-oxadiazole: Lacks the methyl group at the 5-position.

    3-(5-Bromo-2-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Has a phenyl group instead of a methyl group at the 5-position.

    3-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,2,4-oxadiazole: Has an ethyl group instead of a methyl group at the 5-position.

Uniqueness

3-(5-Bromo-2-methoxyphenyl)-5-methyl-1,2,4-oxadiazole is unique due to the presence of both the bromo and methoxy substituents on the phenyl ring, as well as the methyl group on the oxadiazole ring. These structural features can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-6-12-10(13-15-6)8-5-7(11)3-4-9(8)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTLZGNTGGRSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214332
Record name 3-(5-Bromo-2-methoxyphenyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838259-93-1
Record name 3-(5-Bromo-2-methoxyphenyl)-5-methyl-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838259-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Bromo-2-methoxyphenyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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